

# Literature review of Isothiazol-4-amine hydrochloride research

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An In-depth Technical Guide to **Isothiazol-4-amine Hydrochloride**: A Core Heterocyclic Scaffold for Modern Drug Discovery

## Abstract

**Isothiazol-4-amine hydrochloride** is a pivotal heterocyclic building block in medicinal chemistry. As a derivative of the isothiazole ring system, it offers a unique combination of aromaticity, specific heteroatom positioning, and versatile chemical reactivity. This guide provides an in-depth review of **Isothiazol-4-amine hydrochloride**, intended for researchers, scientists, and professionals in drug development. We will explore its synthesis, physicochemical properties, and spectroscopic characterization. The primary focus will be on its strategic application as a foundational scaffold for creating diverse, biologically active molecules and its role in bioisosteric replacement to optimize drug candidates' pharmacokinetic and pharmacodynamic profiles.

## The Isothiazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry.<sup>[1][2]</sup> Its unique electronic and structural properties make it a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds.<sup>[3][4]</sup> The presence of electronegative sulfur and nitrogen atoms facilitates a wide range of interactions with biological targets, including hydrogen

bonding and dipole interactions, while the aromatic nature of the ring provides a rigid framework for orienting substituents.<sup>[1]</sup>

Derivatives of the isothiazole core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antidiabetic, and antimicrobial properties.<sup>[5][6][7]</sup> This broad utility stems from the isothiazole ring's ability to serve as a bioisostere for other aromatic systems, such as phenyl or thiazole rings.<sup>[8][9]</sup> Bioisosteric replacement is a key strategy in drug design to enhance potency, improve metabolic stability, and reduce off-target toxicity without losing the desired biological activity.<sup>[10]</sup> **Isothiazol-4-amine hydrochloride** represents a key entry point for accessing this chemical diversity, providing a reactive amine handle for further molecular elaboration.

## Physicochemical and Structural Profile

**Isothiazol-4-amine hydrochloride** is typically supplied as a light yellow to yellow solid that is stable at room temperature.<sup>[11][12]</sup> Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	64527-29-3	<a href="#">[11]</a> <a href="#">[12]</a>
Molecular Formula	C <sub>3</sub> H <sub>5</sub> CIN <sub>2</sub> S	<a href="#">[11]</a> <a href="#">[13]</a>
Molecular Weight	136.60 g/mol	<a href="#">[11]</a> <a href="#">[13]</a>
Appearance	Light yellow to yellow solid	<a href="#">[12]</a>
Storage	Room temperature, keep in a dry area	<a href="#">[11]</a> <a href="#">[13]</a>
SMILES	NC1=CSN=C1.[H]Cl	<a href="#">[11]</a> <a href="#">[13]</a>

The structure of **Isothiazol-4-amine hydrochloride** features the core isothiazole ring with an amine group at the C4 position, protonated as a hydrochloride salt.

Caption: Structure of **Isothiazol-4-amine hydrochloride**.

## Synthesis and Characterization

## Synthetic Strategies for the Isothiazole Ring

The construction of the isothiazole ring is a well-established area of heterocyclic chemistry, with several robust synthetic strategies available.[14][15] These methods generally involve the formation of the key N-S bond through cyclization. Common approaches include:

- Oxidative Cyclization: Precursors like  $\alpha,\beta$ -unsaturated thiocarboxylic acid amides can undergo oxidative cyclization to form the isothiazole ring.[15]
- (3+2) Heterocyclization: This approach involves reacting a three-atom fragment with a two-atom fragment. For instance, reacting a compound containing a C-C-N unit with a sulfur source.[16]
- (4+1) Annulation: A four-atom precursor containing C-C-C-S can react with an amine source (like ammonium acetate) to close the ring.[17]
- Ring Transformation: Isothiazoles can also be synthesized through the rearrangement or transformation of other heterocyclic systems, such as 1,2,3-thiadiazoles.[17]

The specific synthesis of 4-substituted isothiazoles often requires careful selection of starting materials with the desired functionality already in place or a precursor that can be converted to the target group post-cyclization.

## Plausible Synthetic Workflow for Isothiazol-4-amine

A common and direct route to introduce functionality at the C4 position is through the diazotization of isothiazol-4-amine, which allows for its conversion to halides, azides, or other groups.[18] This highlights the importance of having a reliable synthesis for the amine itself. While a specific, detailed protocol for the hydrochloride salt is not available in the provided literature, a general synthesis for the parent amine can be proposed based on established isothiazole chemistry. One logical approach involves the cyclization of a precursor already containing a nitrogen functionality that can be converted to an amine.



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Caption: Generalized workflow for Isothiazole-4-amine synthesis.

## Spectroscopic Characterization

The structural elucidation of **Iothiazol-4-amine hydrochloride** and its derivatives relies on standard spectroscopic techniques. The expected spectral features are key to verifying the identity and purity of the compound.

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Two distinct signals in the aromatic region for the protons at C3 and C5 of the isothiazole ring.</li><li>[19]- A broad signal for the amine protons (-NH<sub>2</sub>), which may exchange with D<sub>2</sub>O. The hydrochloride salt may show a sharper -NH<sub>3</sub><sup>+</sup> signal.</li><li>- Chemical shifts and coupling constants will be characteristic of the substituted aromatic system.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Three signals corresponding to the three carbon atoms of the isothiazole ring. The carbon attached to the amine group (C4) will be significantly shielded compared to the others.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- N-H stretching vibrations for the amine group (typically 3300-3500 cm<sup>-1</sup>).</li><li>- C=C and C=N stretching vibrations characteristic of the aromatic ring (approx. 1400-1600 cm<sup>-1</sup>).</li><li>- C-S stretching vibrations.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- A molecular ion peak corresponding to the free base (C<sub>3</sub>H<sub>4</sub>N<sub>2</sub>S), with a mass of 100.142 Da.</li></ul> <p>[20]</p>

## Core Applications in Drug Development

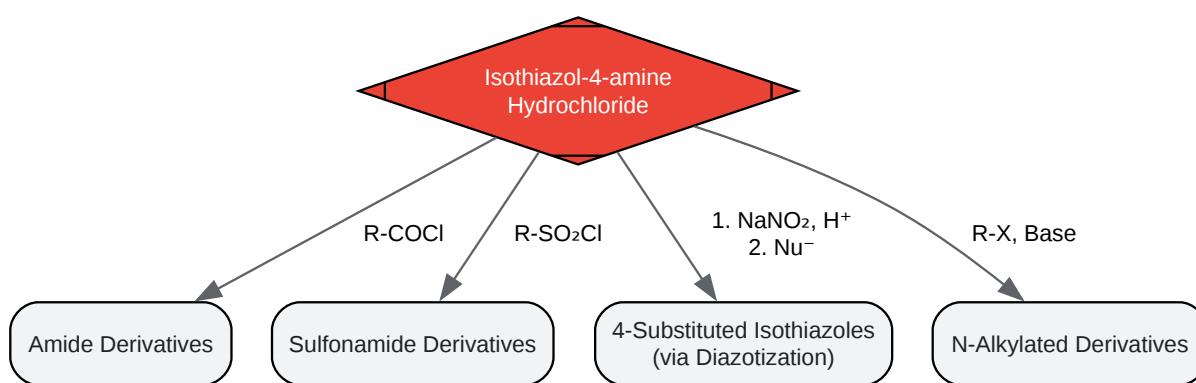
The primary value of **Iothiazol-4-amine hydrochloride** lies in its role as a versatile intermediate for synthesizing more complex and potent drug candidates.[21][22]

## A Versatile Chemical Building Block

The amine group at the C4 position is a key functional handle. It readily participates in a wide range of chemical reactions, allowing for the systematic elaboration of the core scaffold.

### Key Reactions:

- Amide Bond Formation: Reacting with carboxylic acids or acyl chlorides to form amides, a common linkage in pharmaceuticals.
- Sulfonamide Formation: Reaction with sulfonyl chlorides.
- Diazotization: Conversion of the amine to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction) to introduce halogens, cyano groups, and other functionalities at the C4 position.[18]
- Cross-Coupling Reactions: The isothiazole ring itself can participate in metal-catalyzed cross-coupling reactions to build more complex architectures.[16]



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Caption: Reaction pathways from **Iothiazol-4-amine hydrochloride**.

## Strategic Use in Bioisosteric Replacement

A critical application of the isothiazole scaffold is in bioisosteric replacement. In lead optimization, replacing a common moiety like a phenyl ring with a heteroaromatic ring such as isothiazole can profoundly and beneficially alter a drug candidate's properties.[\[8\]](#)

Advantages of Bioisosteric Replacement with Isothiazole:

- Improved Metabolic Stability: Aromatic rings are often sites of CYP-mediated oxidation. The electron-deficient nature of the isothiazole ring can make it less susceptible to such metabolism.[\[8\]](#)
- Modulation of Physicochemical Properties: The introduction of heteroatoms increases polarity and can improve aqueous solubility, which is often beneficial for oral bioavailability.[\[8\]](#)
- Reduced hERG Liability: Lipophilic aromatic groups can sometimes contribute to off-target activity at the hERG potassium channel, a major safety concern. Replacing them with less lipophilic heterocycles can mitigate this risk.[\[8\]](#)
- Novel Intellectual Property: Creating novel chemical entities by modifying existing scaffolds is crucial for securing patents.[\[10\]](#)

Caption: The concept of bioisosteric replacement.

## A Gateway to Diverse Pharmacological Activities

The true potential of **Isothiazol-4-amine hydrochloride** is realized in the vast array of biologically active molecules that can be synthesized from it. The isothiazole core is present in compounds investigated for numerous therapeutic areas.

Therapeutic Area	Example Activity of Isothiazole Derivatives	Reference
Oncology	Aurora Kinase Inhibitors, HDAC Inhibitors, Antiproliferative agents	[1][22]
Infectious Diseases	Antiviral (including HIV and Poliovirus), Antibacterial, Antifungal	[1][6][7]
Inflammation	Anti-inflammatory agents	[6][23]
Metabolic Diseases	Antidiabetic agents (e.g., GPR120 agonists)	[1]
Neurology	Treatment of Parkinson's disease, GABA <sub>A</sub> agonists	[5][16]

## Conclusion and Future Perspectives

**Isothiazol-4-amine hydrochloride** is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its stable, aromatic core combined with a reactive amine handle provides an ideal starting point for generating libraries of diverse compounds. Its role as a valuable bioisostere allows for the fine-tuning of drug properties to overcome common challenges in lead optimization, such as poor metabolic stability and off-target toxicity. Future research will likely continue to leverage this scaffold to explore new chemical space and develop next-generation therapeutics targeting a wide range of diseases. The continued development of novel synthetic methodologies to functionalize the isothiazole ring will further expand the utility of this essential building block.

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